(E/Z)-Capsaicin-d3

Catalog No.
S589764
CAS No.
1135-40-6
M.F
C9H19NO3S
M. Wt
221.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-Capsaicin-d3

CAS Number

1135-40-6

Product Name

(E/Z)-Capsaicin-d3

IUPAC Name

3-(cyclohexylamino)propane-1-sulfonic acid

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

InChI

InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13)

InChI Key

PJWWRFATQTVXHA-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(cyclohexylamino)-1-propanesulfonic acid, CAPS acid

Canonical SMILES

C1CCC(CC1)NCCCS(=O)(=O)O

The exact mass of the compound 3-Cyclohexyl-1-propylsulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(E/Z)-Capsaicin-d3 is a highly pure, stable isotope-labeled (SIL) analog of the TRPV1 agonist capsaicin, featuring three deuterium atoms typically incorporated at the methoxy group. In modern analytical and bioanalytical workflows, it serves as a primary internal standard (IS) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of capsaicin. By providing a +3 Da mass shift while retaining identical physicochemical properties, chromatographic retention time, and ionization efficiency as the native analyte, (E/Z)-Capsaicin-d3 allows laboratories to achieve ultra-low limits of quantification (LLOQ) in complex matrices such as human plasma, tissue microdialysates, and lipid-rich food samples [1]. Its procurement is driven by the need to meet stringent FDA and EMA bioanalytical validation guidelines, ensuring that matrix effects and extraction losses are strictly compensated .

In quantitative mass spectrometry, substituting a true stable isotope-labeled standard like (E/Z)-Capsaicin-d3 with a structural analog (such as dihydrocapsaicin, nonivamide, or DMBMO) introduces significant analytical vulnerability. Because structural analogs differ chemically from capsaicin, they do not perfectly co-elute during reversed-phase liquid chromatography [1]. This chromatographic separation means the analog and the target analyte enter the electrospray ionization (ESI) source at different times, subjecting them to different co-eluting matrix components. Consequently, the analog fails to accurately track and correct for the specific ion suppression or enhancement experienced by capsaicin in complex matrices like plasma or edible oils [2]. Furthermore, structural analogs exhibit different partition coefficients during liquid-liquid or solid-phase extraction, leading to uncorrected recovery losses and higher inter-day variability that can cause bioanalytical assay failure under regulatory scrutiny.

Absolute Matrix Effect Correction in Complex Biological and Lipid Matrices

In ultra-trace LC-MS/MS assays, matrix components severely suppress analyte ionization. Using (E/Z)-Capsaicin-d3 as an internal standard corrects these matrix effects to near 100% relative recovery, whereas structural analogs fail to mirror the exact ionization suppression profile. Clinical pharmacokinetic validations using Capsaicin-d3 demonstrate precision (CV% ≤ 11.62%) and accuracy (RE% within ±13.60%) down to 0.05 ng/mL in human plasma [1]. Similarly, in lipid-rich oil matrices, it enables quantitative recoveries of 92.9% to 105% [2].

Evidence DimensionAssay Accuracy and Relative Recovery in Matrix
Target Compound DataCapsaicin-d3 enables 92.9% - 105% normalized recovery with CV% ≤ 11.62% at 0.05 ng/mL LLOQ.
Comparator Or BaselineStructural analog IS (e.g., dihydrocapsaicin)
Quantified DifferenceAnalogs introduce quantification bias due to differential ion suppression, whereas Capsaicin-d3 provides perfectly matched matrix compensation.
ConditionsPositive ESI-LC-MS/MS, multiple-reaction monitoring (MRM), protein precipitation or LLE.

Accurate quantification of trace capsaicin in pharmacokinetic and food safety studies requires a stable isotope standard to eliminate matrix-induced quantification errors.

Elimination of Isotopic Overlap and MRM Cross-Talk

The incorporation of three deuterium atoms in (E/Z)-Capsaicin-d3 provides a +3 Da mass shift (e.g., precursor m/z 309 vs m/z 306 for unlabeled capsaicin) . This specific +3 Da shift is analytically critical because it is large enough to completely bypass the natural heavy isotope contributions (M+1, M+2) of native capsaicin. Using a standard with less than a +3 Da shift risks isotopic overlap, which elevates baseline noise and degrades the limit of quantification [1].

Evidence Dimensionm/z separation (Precursor Ion Shift)
Target Compound Data+3 Da shift (m/z 309.2 -> 140.1 transition)
Comparator Or Baseline+1 or +2 Da labeled standards or unlabeled analogs
Quantified DifferenceComplete elimination of baseline noise from natural 13C isotopic abundance, preventing MRM cross-talk.
ConditionsTriple quadrupole mass spectrometry in positive ESI mode.

A minimum +3 Da shift ensures zero background interference from the native analyte, maximizing the signal-to-noise ratio at ultra-low concentrations.

Exact Extraction Recovery Normalization

During rigorous sample preparation protocols such as liquid-liquid extraction (LLE) or protein precipitation, absolute recovery of capsaicinoids can vary. (E/Z)-Capsaicin-d3 exhibits the exact same partition coefficient (LogP) as native capsaicin, ensuring that any physical loss during extraction is perfectly normalized, yielding >95% normalized recovery in plasma assays [1]. Non-isotopic standards partition differently in biphasic extractions, leading to uncorrected analyte losses [2].

Evidence DimensionExtraction Recovery Normalization
Target Compound DataCapsaicin-d3 tracks native capsaicin extraction losses 1:1, yielding >95% normalized recovery.
Comparator Or BaselineNon-isotopic internal standards (e.g., nonivamide)
Quantified DifferenceNon-isotopic standards partition differently, leading to uncorrected extraction losses and higher inter-day variability.
ConditionsLLE or protein precipitation using acetonitrile from plasma or oil matrices.

Perfect extraction tracking eliminates quantitative errors caused by sample preparation losses, ensuring highly reproducible batch-to-batch data.

Clinical Pharmacokinetic (PK) Studies

Employed in quantifying systemic exposure of topically applied capsaicin (e.g., neuropathic pain patches or liniments) in human plasma at ultra-low levels (pg/mL to ng/mL), where strict FDA/EMA bioanalytical validation is required [1].

Food Safety and Adulteration Testing

Critical for the detection of 'gutter oil' or illegal cooking oils by accurately quantifying trace capsaicinoid residues despite severe lipid matrix suppression during LC-MS/MS analysis [2].

Preclinical Toxicokinetics and Microdialysis

Used in animal models to measure capsaicin levels in tissue microdialysates and blood, ensuring accurate dosing and clearance tracking with perfect extraction recovery normalization [3].

Forensic and Doping Control Screening

Provides a legally defensible, perfectly co-eluting internal standard for confirming capsaicin exposure in toxicological or equine doping specimens, eliminating MRM cross-talk [4].

Physical Description

Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

221.10856464 Da

Monoisotopic Mass

221.10856464 Da

Heavy Atom Count

14

Melting Point

302.5 °C

UNII

4W981O1LXP

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 67 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 11 of 78 companies with hazard statement code(s):;
H302 (18.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (72.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1135-40-6

Wikipedia

CAPS_(buffer)

General Manufacturing Information

1-Propanesulfonic acid, 3-(cyclohexylamino)-: ACTIVE

Dates

Last modified: 08-15-2023

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